molecular formula C12H16O3 B1599622 5-(3-methoxyphenyl)pentanoic Acid CAS No. 6500-64-7

5-(3-methoxyphenyl)pentanoic Acid

Cat. No. B1599622
Key on ui cas rn: 6500-64-7
M. Wt: 208.25 g/mol
InChI Key: VGEQZPKAGFDVHW-UHFFFAOYSA-N
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Patent
US06566385B2

Procedure details

KOH (7.0 g, 0.105 mol) was added slowly to a hot solution of the diester from Step C (14 g, 0.046 mol) in ethylene glycol (50 mL) with stirring under Ar. The reaction mixture was heated at reflux for 3 hr, cooled, acidified to pH=2 with HCl, diluted with H2O (150 mL), and extracted with benzene (3×50 mL). The organic layers were combined, washed with dilute NaHCO3 solution (2×100 mL), H2O (2×50 mL), dried, filtered, and concentrated to dryness to give the title compound after chromatography on SiO2 eluting with CHCl3:MeOH, 40:1.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
diester
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:24])[CH:7]([CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=1)C(OCC)=O)C.Cl>C(O)CO.O>[CH3:23][O:22][C:18]1[CH:17]=[C:16]([CH2:15][CH2:14][CH2:13][CH2:7][C:6]([OH:24])=[O:5])[CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[K+]
Name
diester
Quantity
14 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CCCC1=CC(=CC=C1)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3×50 mL)
WASH
Type
WASH
Details
washed with dilute NaHCO3 solution (2×100 mL), H2O (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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